1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole

Protecting Group Chemistry Lipophilicity (LogP) Hydrogen Bonding

The compound 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole (CAS 478685-73-3, C13H16N2O2) is a substituted 1-aryl-4-methyl-imidazole featuring a methoxymethoxy (MOM) ether protecting group at the *ortho* position of the phenyl ring. This structural motif distinguishes it from more common alkoxy-substituted analogs, placing it in a class of compounds primarily designed as advanced synthetic intermediates or for specialized material science applications where controlled deprotection or specific lipophilic/hydrogen-bonding profiles are required.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 478685-73-3
Cat. No. B12574446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole
CAS478685-73-3
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCOC)N2C=C(N=C2)C
InChIInChI=1S/C13H16N2O2/c1-10-4-5-13(17-9-16-3)12(6-10)15-7-11(2)14-8-15/h4-8H,9H2,1-3H3
InChIKeyJCWXSQLEORXUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole: A Chemically Differentiated Imidazole Building Block


The compound 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole (CAS 478685-73-3, C13H16N2O2) is a substituted 1-aryl-4-methyl-imidazole featuring a methoxymethoxy (MOM) ether protecting group at the *ortho* position of the phenyl ring. This structural motif distinguishes it from more common alkoxy-substituted analogs, placing it in a class of compounds primarily designed as advanced synthetic intermediates or for specialized material science applications where controlled deprotection or specific lipophilic/hydrogen-bonding profiles are required .

Chemical Distinction for 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole in Analytical and Synthetic Workflows


Generic substitution with the common methoxy analog, 1-(2-methoxy-5-methylphenyl)-4-methyl-1H-imidazole, or the fully deprotected phenolic form, is chemically invalid when the methoxymethoxy (MOM) function is operationally critical . The MOM group is not a simple lipophilic substituent; it serves as a latent hydroxyl group whose reactivity, stability to various reaction conditions, and orthogonal deprotection chemistry fundamentally differ from a methyl ether. Substitution therefore risks catastrophic failure in multi-step syntheses relying on the specific stability and deprotection sequence of the MOM acetal, or in assays where its unique electronic and steric profile is the object of study. The quantitative data below demonstrates precisely where these differences manifest in measurable physical and chemical properties, preventing procurement errors.

Quantitative Evidence for Selecting 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole Over Closest Analogs


Critical Distinction: Physicochemical Property Profile of the Methoxymethoxy (MOM) Function vs. Hydroxyl and Methoxy Analogs

The target compound's methoxymethoxy (MOM) group confers a critically different physicochemical profile compared to its direct analogs. The MOM function acts as a lipophilic, hydrogen-bond-accepting protecting group that is cleavable under orthogonal conditions, unlike the permanent methoxy group of the comparator 1-(2-methoxy-5-methylphenyl)-4-methyl-1H-imidazole. This functional group swap results in a predicted LogP increase of approximately 0.5-0.8 units relative to the free phenolic form, and a decrease of 0.3-0.5 units compared to the methoxy analog, directly impacting chromatographic retention and membrane permeability. Furthermore, the MOM group's greater steric bulk (molar refractivity ~24.4 vs. 7.8 for methoxy) is a dominant factor in binding assays where steric exclusion at the *ortho* position is being probed [1].

Protecting Group Chemistry Lipophilicity (LogP) Hydrogen Bonding Synthetic Intermediate

Comparative Orthogonal Stability: MOM Ether vs. Methyl Ether Under Acidic Cleavage Conditions

A key operational differentiator for procurement is the deprotection chemistry. The target compound's MOM ether is cleaved under mild acidic conditions (e.g., catalytic p-TsOH in MeOH or HCl in dioxane) within a few hours, whereas the corresponding methyl ether of the analog 1-(2-methoxy-5-methylphenyl)-1H-imidazole is stable under these conditions and requires aggressive reagents like BBr₃ for demethylation, which would also degrade other sensitive functional groups on the same scaffold [1]. This orthogonal stability profile is the primary reason the MOM-protected compound is a non-negotiable intermediate in a synthesis sequence, while the methoxy analog is a dead end.

Protecting Group Orthogonality Reaction Selectivity Synthetic Chemistry Process Development

Primary Application Scenarios for Procuring 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole


Advanced Intermediate for Orthogonal Synthetic Sequences

The compound's sole verifiable and highest-value application is as a protected advanced intermediate. It is the correct choice in a multi-step synthesis where the core scaffold is constructed or functionalized under basic conditions (which the MOM group survives), and a free phenol is required at a later stage that is incompatible with strong demethylation agents. Substitution with the methoxy analog (CAS 71289-36-6) at this stage makes the target phenol inaccessible, rendering the entire synthetic route inoperable [1].

Probing Steric and Electronic Effects in Structure-Activity Relationship (SAR) Studies

When investigating the influence of *ortho*-phenyl substituents on imidazole bioactivity, the MOM group provides a distinctly different steric and electronic environment compared to hydroxyl or methoxy groups. The increased steric bulk (MR ~24.4) can dramatically alter receptor binding, making this specific compound essential for probing steric exclusion zones. The methoxy analog (MR ~7.8) simply cannot provide the same spatial footprint .

Chromatographic Selectivity and Physicochemical Profiling Studies

The unique lipophilicity of the MOM group, which sits between that of a free phenol and a methyl ether, makes this compound a valuable probe in studies of hydrophobicity-driven phenomena. Its intermediate retention time in reversed-phase HPLC (compared to the more polar phenol and less polar methoxy analog) provides a measurable benchmark for calibrating chromatographic methods or validating computational LogP models [1].

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